molecular formula C14H19N3O4 B2666161 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate CAS No. 526190-27-2

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

Cat. No.: B2666161
CAS No.: 526190-27-2
M. Wt: 293.323
InChI Key: FQPHLRKWRPEFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is a chemical compound that features a morpholine ring attached to a phenyl group through a carboxamide linkage, with a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine compounds.

Scientific Research Applications

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPHLRKWRPEFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329900
Record name [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

526190-27-2
Record name [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.